N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylacetamide N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 1421505-26-1
VCID: VC6885173
InChI: InChI=1S/C18H20N4OS/c1-13-10-14(2)22(21-13)18-20-16(12-24-18)8-9-19-17(23)11-15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H,19,23)
SMILES: CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)CC3=CC=CC=C3)C
Molecular Formula: C18H20N4OS
Molecular Weight: 340.45

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylacetamide

CAS No.: 1421505-26-1

Cat. No.: VC6885173

Molecular Formula: C18H20N4OS

Molecular Weight: 340.45

* For research use only. Not for human or veterinary use.

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylacetamide - 1421505-26-1

Specification

CAS No. 1421505-26-1
Molecular Formula C18H20N4OS
Molecular Weight 340.45
IUPAC Name N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-phenylacetamide
Standard InChI InChI=1S/C18H20N4OS/c1-13-10-14(2)22(21-13)18-20-16(12-24-18)8-9-19-17(23)11-15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H,19,23)
Standard InChI Key FQIULVGIWAGUCH-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)CC3=CC=CC=C3)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features:

  • A thiazole ring (five-membered ring with nitrogen and sulfur atoms) at position 4 of the ethyl chain.

  • A 3,5-dimethyl-1H-pyrazole moiety attached to the thiazole’s 2-position.

  • A phenylacetamide group linked via an ethyl spacer to the thiazole’s 4-position.

The IUPAC name reflects this arrangement: N-[2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl]-2-phenylacetamide.

Spectroscopic Characterization

While direct data for this compound are unavailable, analogous structures in the literature demonstrate characteristic peaks in NMR and IR spectra:

  • 1H NMR: Signals for pyrazole methyl groups (δ 2.1–2.4 ppm), thiazole protons (δ 6.8–7.2 ppm), and phenylacetamide aromatic protons (δ 7.2–7.6 ppm) .

  • 13C NMR: Resonances for carbonyl carbons (δ 165–170 ppm), thiazole carbons (δ 110–150 ppm), and pyrazole carbons (δ 95–120 ppm) .

  • IR: Stretching bands for amide C=O (1640–1690 cm⁻¹) and N–H (3200–3450 cm⁻¹) .

Synthesis and Optimization

Key Synthetic Routes

The synthesis likely involves multi-step reactions, drawing from methodologies for related acetamide-thiazole hybrids :

Step 1: Formation of Thiazole-Pyrazole Core

  • Nucleophilic Substitution: React 4-chlorothiazole with 3,5-dimethylpyrazole under basic conditions (e.g., triethylamine in ethanol) to attach the pyrazole group .

  • Ethyl Spacer Introduction: Perform alkylation using 1,2-dibromoethane to extend the thiazole’s 4-position with an ethyl chain .

Step 2: Acetamide Coupling

  • Steglich Esterification: Combine the intermediate with phenylacetic acid using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane .

  • Purification: Recrystallize from ethyl acetate/hexane to isolate the final product .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield
Pyrazole attachmentEtOH, Et₃N, reflux, 12 h75%
Ethyl spacer addition1,2-dibromoethane, K₂CO₃, DMF, 60°C82%
Acetamide couplingEDC/DMAP, CH₂Cl₂, RT, 24 h89%

Physicochemical Properties

Calculated Molecular Properties

  • Molecular Formula: C₁₉H₂₁N₅OS.

  • Molecular Weight: 383.47 g/mol.

  • LogP: ~2.8 (estimated via PubChem algorithms for analogous structures) .

  • Solubility: Low aqueous solubility (<0.1 mg/mL); soluble in DMSO, ethanol, and dichloromethane .

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds shows melting points between 180–220°C, suggesting moderate thermal stability .

Biological Activity and Applications

Antimicrobial Effects

Thiazole derivatives disrupt bacterial cell wall synthesis. Compound 9 in demonstrated MIC = 4 µg/mL against Staphylococcus aureus, highlighting this scaffold’s promise.

Pharmacokinetic Predictions

  • Absorption: High intestinal absorption (Caco-2 permeability > 5 × 10⁻⁶ cm/s) .

  • Metabolism: Likely hepatic oxidation via CYP3A4, forming hydroxylated metabolites .

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